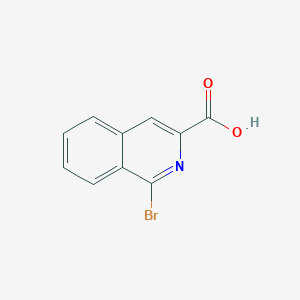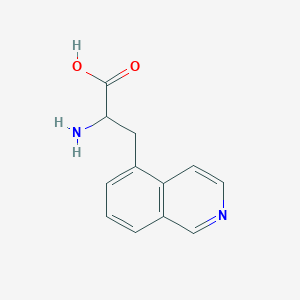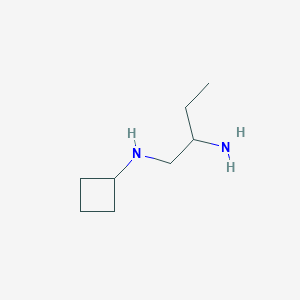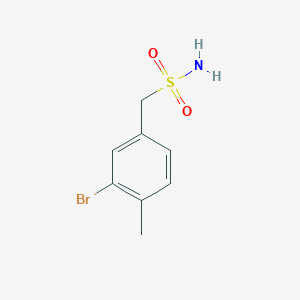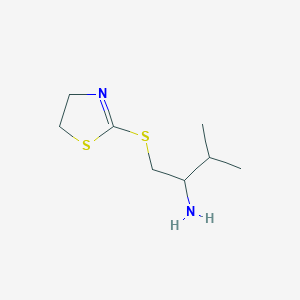
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine typically involves the reaction of appropriate thiazole derivatives with amines under controlled conditions. One common method involves the use of thiazole-2-thiol as a starting material, which is then reacted with 3-methylbutan-2-amine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazoline: Another thiazole derivative with similar structural features.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Uniqueness
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H16N2S2 |
|---|---|
Molecular Weight |
204.4 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C8H16N2S2/c1-6(2)7(9)5-12-8-10-3-4-11-8/h6-7H,3-5,9H2,1-2H3 |
InChI Key |
ZGDINIGRLNEAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC1=NCCS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






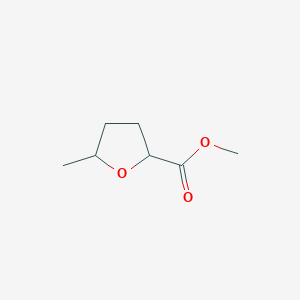


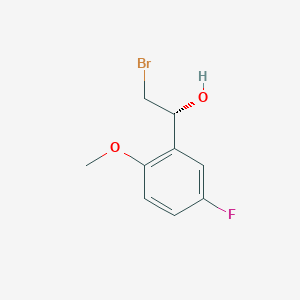

![tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate](/img/structure/B15259921.png)
